
4-Selenazolidinecarboxylic acid, 2-methyl-, (4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Selenazolidinecarboxylic acid, 2-methyl-, (4S)- is a compound with the chemical formula C₅H₉NO₂Se. It belongs to a group of stereoisomers and is characterized by the presence of selenium in its structure
Métodos De Preparación
The synthesis of 4-Selenazolidinecarboxylic acid, 2-methyl-, (4S)- can be achieved through several synthetic routes. One common method involves the reaction of selenium dioxide with appropriate organic substrates under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4-Selenazolidinecarboxylic acid, 2-methyl-, (4S)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide, selenium dioxide, and other oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield seleninic acids or other selenium-containing compounds.
Aplicaciones Científicas De Investigación
4-Selenazolidinecarboxylic acid, 2-methyl-, (4S)- has several scientific research applications. In chemistry, it is used as a reagent and catalyst for organic synthesis, particularly in oxidation reactions . In biology and medicine, it has potential applications due to its unique chemical properties and interactions with biological molecules. The compound may also find use in industrial processes where selenium-containing compounds are required.
Mecanismo De Acción
The mechanism by which 4-Selenazolidinecarboxylic acid, 2-methyl-, (4S)- exerts its effects involves its ability to participate in redox reactions. Selenium, being a key component of the compound, plays a crucial role in these reactions. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. Molecular targets and pathways involved include various enzymes and proteins that interact with selenium-containing compounds .
Comparación Con Compuestos Similares
4-Selenazolidinecarboxylic acid, 2-methyl-, (4S)- can be compared with other similar compounds such as 2-methylthiazolidine-4-carboxylic acid and other selenazolidine derivatives . These compounds share structural similarities but differ in their chemical properties and reactivity. The presence of selenium in 4-Selenazolidinecarboxylic acid, 2-methyl-, (4S)- makes it unique and imparts distinct chemical behavior compared to its sulfur-containing analogs.
Propiedades
Número CAS |
577777-89-0 |
|---|---|
Fórmula molecular |
C5H9NO2Se |
Peso molecular |
194.10 g/mol |
Nombre IUPAC |
(4S)-2-methyl-1,3-selenazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H9NO2Se/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3?,4-/m1/s1 |
Clave InChI |
KCVNTQONCDLQMZ-SRBOSORUSA-N |
SMILES isomérico |
CC1N[C@H](C[Se]1)C(=O)O |
SMILES canónico |
CC1NC(C[Se]1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


propanedinitrile](/img/structure/B12588053.png)
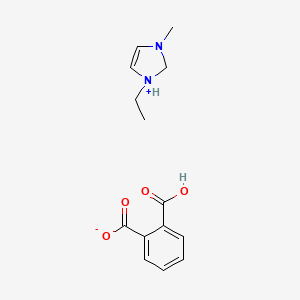
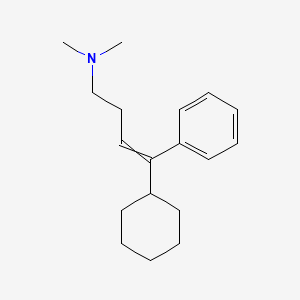
![7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12588096.png)
![4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine](/img/structure/B12588102.png)
![1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene](/img/structure/B12588107.png)
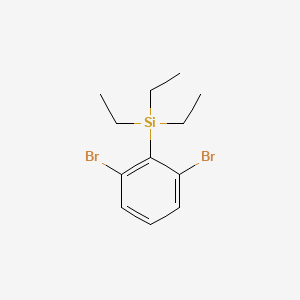
![3'-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12588113.png)
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-(2-furylmethyl)acetamide](/img/structure/B12588121.png)
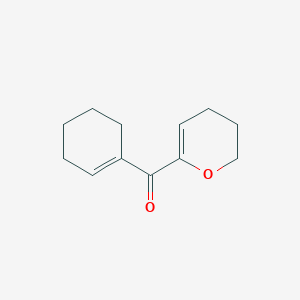
![3H-Naphtho[2,1-b]pyran, 3,3'-(1,4-phenylene)bis[3-phenyl-](/img/structure/B12588130.png)
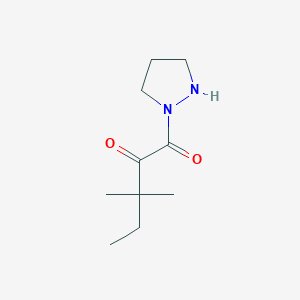
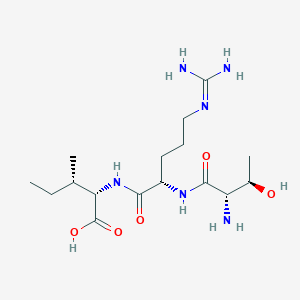
![N-{(2Z,4E)-1-[(3-Methoxyphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B12588140.png)
